2,8-Diaminononanedioic acid
CAS No.: 98951-66-7
Cat. No.: VC21549187
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98951-66-7 |
|---|---|
| Molecular Formula | C9H18N2O4 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2,8-diaminononanedioic acid |
| Standard InChI | InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15) |
| Standard InChI Key | CZBYDJTWLGVCEV-UHFFFAOYSA-N |
| SMILES | C(CCC(C(=O)O)N)CCC(C(=O)O)N |
| Canonical SMILES | C(CCC(C(=O)[O-])[NH3+])CCC(C(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2,8-Diaminononanedioic acid is an organic compound with amino acid characteristics. It contains two amino groups positioned at the 2 and 8 positions of a nonanedioic acid chain, creating a symmetrical molecule with dual functionality at both ends. This compound is identified in chemical databases through several established identifiers as shown in Table 1 .
Table 1: Chemical Identifiers of 2,8-Diaminononanedioic Acid
| Identifier Type | Value |
|---|---|
| PubChem CID | 280969 |
| CAS Number | 98951-66-7 |
| Molecular Formula | C9H18N2O4 |
| Molecular Weight | 218.25 g/mol |
| InChI | InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15) |
| InChIKey | CZBYDJTWLGVCEV-UHFFFAOYSA-N |
| SMILES | C(CCC(C(=O)O)N)CCC(C(=O)O)N |
Physical and Chemical Properties
The physical and chemical properties of 2,8-Diaminononanedioic acid influence its behavior in chemical reactions and biological systems. Table 2 summarizes the key computed properties available from chemical databases .
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| XLogP3 | -5 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Exact Mass | 218.12665706 Da |
The negative XLogP3 value indicates high hydrophilicity, which affects the compound's solubility in aqueous environments. The presence of multiple hydrogen bond donors and acceptors enables the molecule to form various intermolecular interactions, contributing to its behavior in biological systems and chemical reactions .
Stereochemistry and Isomeric Forms
Stereoisomers
2,8-Diaminononanedioic acid contains two chiral centers at positions 2 and 8, resulting in four potential stereoisomers. These are (2S,8S), (2S,8R), (2R,8S), and (2R,8R) configurations. Each stereoisomer possesses distinct physical and chemical properties that influence their biological activities and applications in synthetic chemistry .
Applications in Scientific Research
Chemical Synthesis Applications
In the field of chemistry, 2,8-Diaminononanedioic acid serves as a valuable building block for synthesizing complex organic molecules. Its bifunctional nature, featuring two amino groups and two carboxylic acid groups, provides multiple sites for chemical modifications. This makes it particularly useful in the preparation of pharmaceuticals, natural product analogues, and specialized polymeric materials .
Biological Research Applications
The unique structure of 2,8-Diaminononanedioic acid makes it valuable for biological research, particularly in studying enzyme-substrate interactions and protein folding mechanisms. The compound's chemical structure allows it to interact with various biological molecules, providing insights into fundamental biochemical processes.
Chemical Reactivity Profile
Types of Chemical Reactions
2,8-Diaminononanedioic acid can participate in various chemical transformations due to its functional groups. Table 3 summarizes the main types of reactions this compound can undergo.
Table 3: Chemical Reactions of 2,8-Diaminononanedioic Acid
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Reactions involving the amino groups | Oximes, nitriles |
| Reduction | Reactions involving the carboxylic acid groups | Alcohols, aldehydes |
| Substitution | Nucleophilic substitution at amino groups | Amides, derivatives |
| Esterification | Reactions of carboxylic acid groups with alcohols | Esters |
| Amidation | Reactions of carboxylic acid groups with amines | Amides |
Reagents and Reaction Conditions
Common reagents employed in reactions with 2,8-Diaminononanedioic acid include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and various nucleophiles such as amines and alcohols. Reaction conditions typically require controlled temperature and pH environments to ensure selective transformations and optimal yields.
Structural Comparison with Related Compounds
Structural Analogues
2,8-Diaminononanedioic acid belongs to a family of diamino dicarboxylic acids. Its structure differs from related compounds primarily in the carbon chain length between the functional groups and the specific positions of the amino groups. This unique structural arrangement contributes to its distinct chemical behavior and applications .
Structure-Activity Relationships
The structure of 2,8-Diaminononanedioic acid, particularly its stereochemistry, significantly influences its biological activities and chemical reactivity. The (2S,8S) stereoisomer demonstrates different binding affinities and reactivity compared to other stereoisomers, which can be crucial in biological systems where molecular recognition plays a vital role.
Analytical Methods for Identification and Characterization
Spectroscopic Methods
Various spectroscopic techniques are employed for the identification and characterization of 2,8-Diaminononanedioic acid. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides specific information about the compound's structure, functional groups, and purity .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for analyzing the purity of 2,8-Diaminononanedioic acid preparations. Commercial samples typically have purity levels exceeding 97% as determined by HPLC analysis. This method is also valuable for separating and identifying different stereoisomers of the compound .
Industrial Applications and Production Methods
Industrial Production Approaches
The synthesis of 2,8-Diaminononanedioic acid at industrial scale may involve stereoselective reactions with chiral starting materials to ensure the correct configuration. Industrial production methods can utilize chiral catalysts and optimized reaction conditions to achieve high yields and purity. Additionally, biocatalytic approaches using enzymes may provide more sustainable production routes.
Applications in Material Science
In the industrial sector, 2,8-Diaminononanedioic acid and its derivatives have potential applications in the production of specialized polymers, resins, and other materials with specific properties. The bifunctional nature of the compound allows for the creation of materials with enhanced performance characteristics for various industrial applications.
Current Research and Future Directions
Recent Research Findings
Recent research on 2,8-Diaminononanedioic acid has explored its potential applications in medicinal chemistry, material science, and synthetic methodology. While specific biological activities are still being investigated, preliminary studies suggest promising directions for future research, particularly in drug development and specialized material applications .
Future Research Opportunities
Future research opportunities with 2,8-Diaminononanedioic acid may include:
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Development of novel synthetic methodologies for stereoselective production
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Exploration of additional biological activities and therapeutic applications
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Investigation of structure-activity relationships in various biological systems
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Development of new polymeric materials with specific properties
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Application in peptide chemistry and protein engineering
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